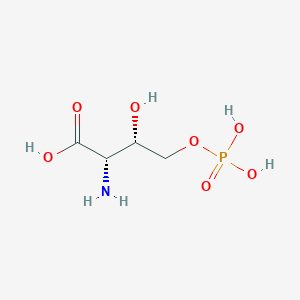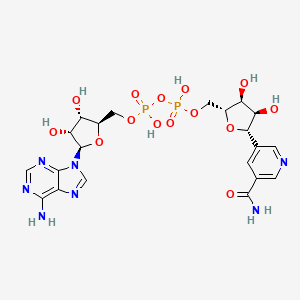
5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide involves several steps. The synthetic routes typically include the formation of the ribofuranosyl moiety, followed by its attachment to the nicotinamide adenine dinucleotide structure. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide has numerous scientific research applications. In chemistry, it is used as a model compound to study nucleotide interactions and reactions. In biology, it plays a role in understanding cellular processes involving nucleotides. In medicine, it is investigated for its potential therapeutic effects, particularly in the context of metabolic disorders and enzyme regulation. Industrial applications include its use in the development of biochemical assays and diagnostic tools .
Mécanisme D'action
The mechanism of action of 5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes such as alcohol dehydrogenase, influencing their activity and function. The compound’s effects are mediated through its binding to these enzymes, altering their catalytic properties and impacting various biochemical pathways .
Comparaison Avec Des Composés Similaires
5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide can be compared with other similar compounds, such as purine ribonucleoside diphosphates and purine ribonucleoside monophosphates. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific ribofuranosyl moiety and its distinct interactions with enzymes and biochemical pathways .
List of Similar Compounds::- Purine ribonucleoside diphosphates
- Purine ribonucleoside monophosphates
- Pentose phosphates
- C-glycosyl compounds
- Glycosylamines
- 6-aminopurines
- Monosaccharide phosphates
- Organic pyrophosphates
- Nicotinamides
- Aminopyrimidines and derivatives
Propriétés
Formule moléculaire |
C21H27N7O14P2 |
|---|---|
Poids moléculaire |
663.4 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(5-carbamoylpyridin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H27N7O14P2/c22-18-12-20(26-6-25-18)28(7-27-12)21-16(32)14(30)11(41-21)5-39-44(36,37)42-43(34,35)38-4-10-13(29)15(31)17(40-10)8-1-9(19(23)33)3-24-2-8/h1-3,6-7,10-11,13-17,21,29-32H,4-5H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,25,26)/t10-,11-,13-,14-,15-,16-,17+,21-/m1/s1 |
Clé InChI |
UINNILASBHZOTM-KMXXXSRASA-N |
SMILES isomérique |
C1=C(C=NC=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
SMILES canonique |
C1=C(C=NC=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


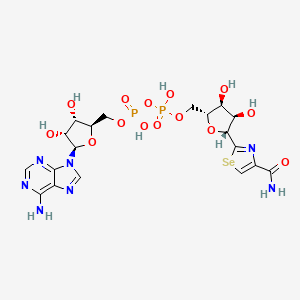
![(2R,3S,4R,5R,6S)-2-[(S)-amino(hydroxy)methyl]-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777689.png)
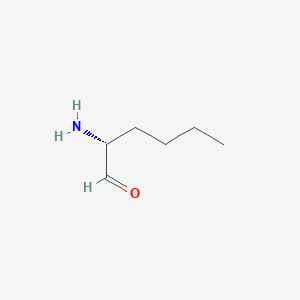
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(5-carbamoylpyridin-1-ium-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10777705.png)
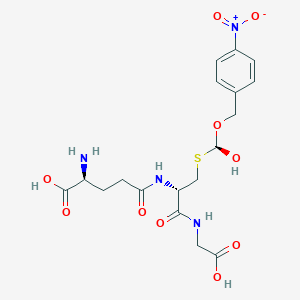
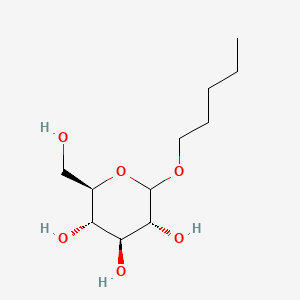
![[11-(16-Hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl)-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777718.png)
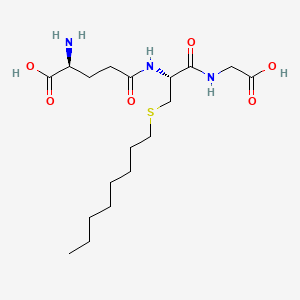
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}pyridin-3-olate](/img/structure/B10777725.png)
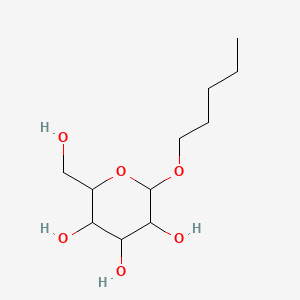
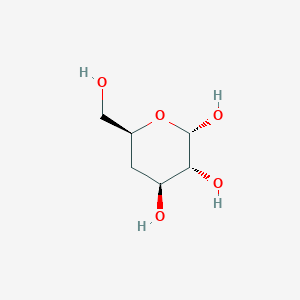

![(2R)-2-{[Formyl(hydroxy)amino]methyl}hexanoic acid](/img/structure/B10777747.png)
